[4-(Isopentyloxy)phenyl]acetic acid
Description
[4-(Isopentyloxy)phenyl]acetic acid is a phenylacetic acid derivative featuring an isopentyloxy (3-methylbutoxy) group at the para position of the phenyl ring and an acetic acid moiety at the ortho position. The isopentyloxy group introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like 4-methoxyphenylacetic acid.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28g/mol |
IUPAC Name |
2-[4-(3-methylbutoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H18O3/c1-10(2)7-8-16-12-5-3-11(4-6-12)9-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) |
InChI Key |
ZLBCGSCMPBSKFG-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)CC(=O)O |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Enzyme Interactions
Key Compounds Compared :
- [4-(Isopentyloxy)phenyl]acetic acid
- p-Nitrophenyl acetate (1425 M⁻¹s⁻¹ acylation rate constant)
- 4-Hydroxyphenylacetic acid (pKa ~4.7, high polarity due to hydroxyl group)
- 4-(Benzyloxy)phenylacetic acid ethyl ester (lipophilic benzyloxy substituent)
- 4-Ethoxy-3-hydroxyphenylacetic acid (polar ethoxy and hydroxyl groups)
Data Table 1: Substituent-Driven Properties
Mechanistic Insights :
- Steric and Electronic Effects : The isopentyloxy group’s bulkiness may reduce enzymatic acylation rates compared to smaller substituents (e.g., methoxy). For example, p-nitrophenyl acetate’s high acylation rate (1425 M⁻¹s⁻¹) is attributed to the electron-withdrawing nitro group facilitating nucleophilic attack . In contrast, isopentyloxy’s electron-donating nature and steric hindrance could slow similar reactions.
- Solvent Interactions: Branched alkoxy groups like isopentyloxy increase solubility in nonpolar solvents, whereas hydroxyl or ethoxy groups enhance water affinity .
Acid Moiety Comparisons
Key Compounds Compared :
- [4-(Isopentyloxy)phenyl]acetic acid (acetic acid group)
- 4-(Isopentyloxy)benzoic acid (benzoic acid group, pKa ~4.5–5.0)
- (4-Methoxyphenoxy)acetic acid (acetic acid with methoxy-phenoxy group)
Data Table 2: Acid Group Influence
Structural Implications :
- Acidity : The benzoic acid derivative is more acidic than its acetic acid counterpart due to resonance stabilization of the conjugate base. This affects ionization in biological systems.
- Biological Activity : Acetic acid derivatives are often metabolized to active forms (e.g., hydrolysis of ethyl esters to free acids), whereas benzoic acids may exhibit direct pharmacological effects .
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